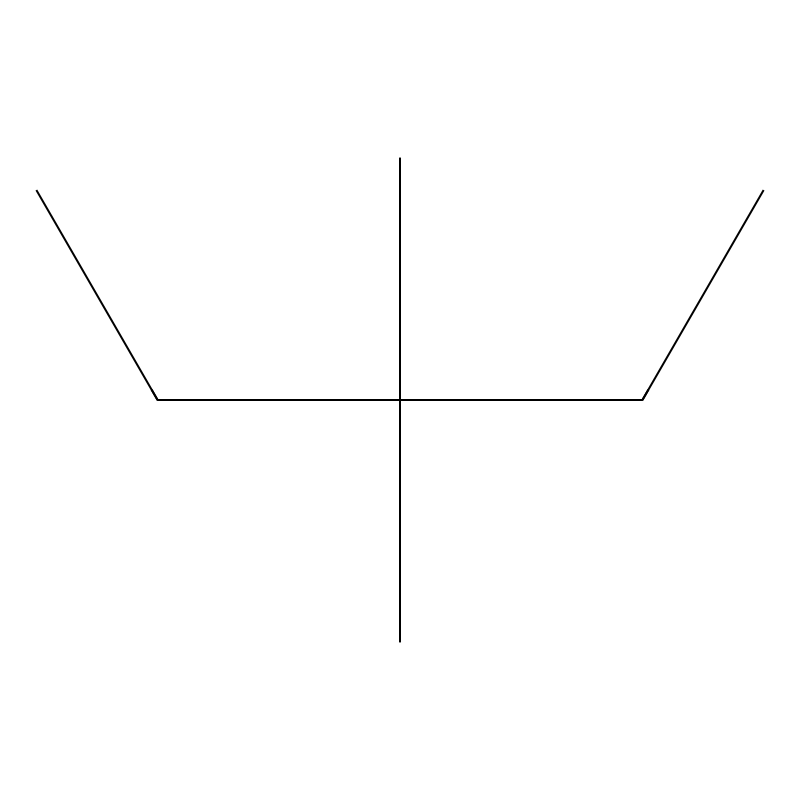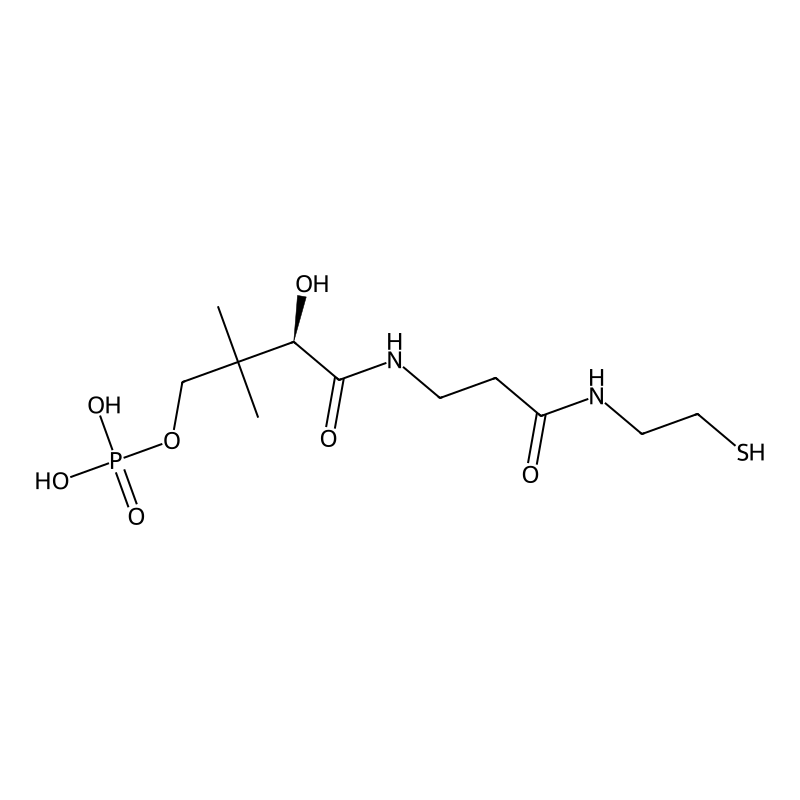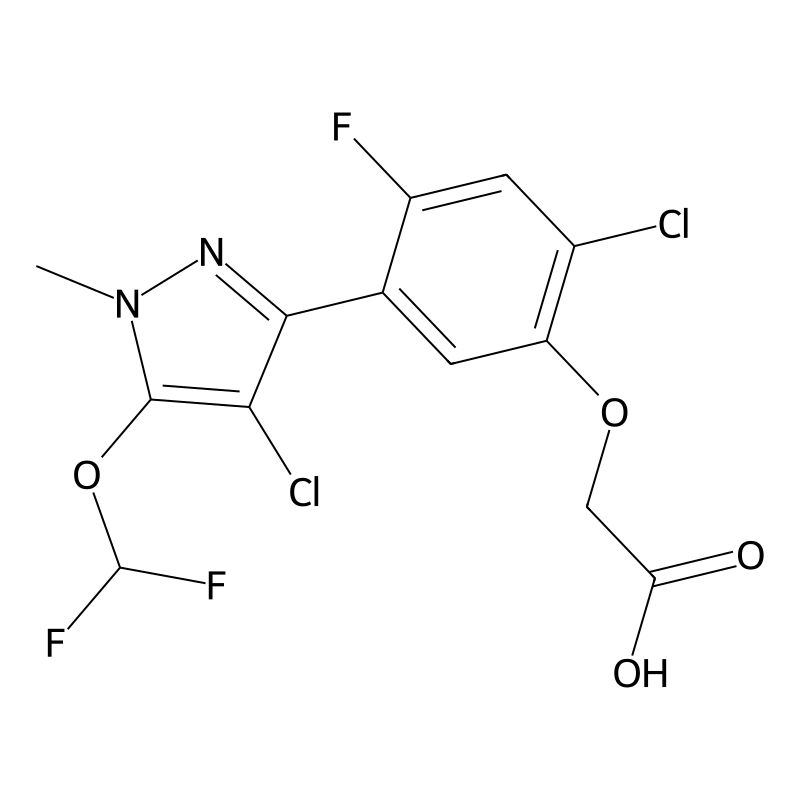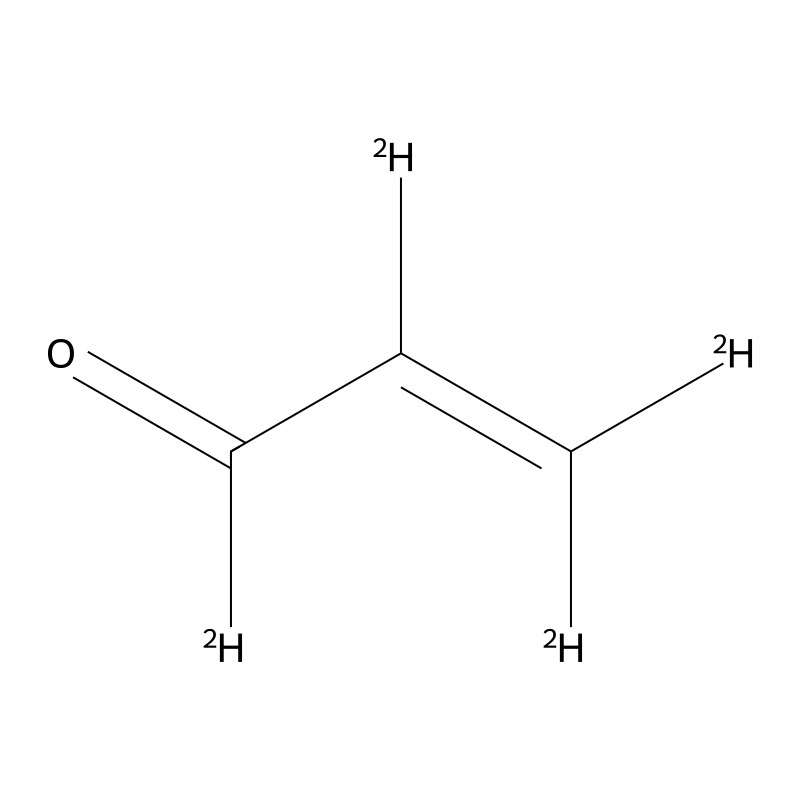3,3-Dimethylpentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomerization Studies
3,3-Dimethylpentane is one isomer of heptane. Isomers are molecules with the same chemical formula but different arrangements of their atoms. Researchers have studied the isomerization (conversion between isomers) of 3,3-dimethylpentane to understand the mechanisms at play during this process. One study investigated how 3,3-dimethylpentane isomerizes over oxygen-exposed tungsten carbides PubChem: ).
Eye Irritation Testing
Due to its properties, 3,3-dimethylpentane has been used in the development and evaluation of the epiocular eye irritation test. This alternative method avoids using live animals for eye irritation testing Sigma-Aldrich: .
3,3-Dimethylpentane is a branched-chain hydrocarbon with the molecular formula . It is one of the isomers of heptane, characterized by its unique structure where two methyl groups are attached to the third carbon atom of a pentane chain. This compound has a boiling point of 86.0 °C and a melting point of −134.9 °C, with a density of 0.6934 g/cm³ at 20 °C. The refractive index is approximately 1.39092 at the same temperature .
3,3-Dimethylpentane does not have a specific biological mechanism of action. As a non-polar solvent, it can dissolve other non-polar compounds and may play a role in some biological assays or extractions but does not have its own inherent biological activity.
- Flammability: 3,3-Dimethylpentane is flammable with a flash point of around -12 °C. It can readily ignite when exposed to heat or open flames.
- Toxicity: Information on the specific toxicity of 3,3-dimethylpentane is limited. However, alkanes like this are generally considered to have low acute toxicity. Prolonged exposure to high concentrations may cause irritation or central nervous system depression.
- Reactivity: 3,3-Dimethylpentane is relatively unreactive under normal conditions. However, it can react with strong oxidizing agents [].
- Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
- Isomerization: Under certain conditions, it can rearrange to form different structural isomers.
- Hydrogenation: It can be hydrogenated from its unsaturated precursors, such as 3,3-dimethylpent-2-ene .
The heat of combustion for 3,3-dimethylpentane is approximately 11,470 cal/g, aligning closely with other heptanes .
Several methods exist for synthesizing 3,3-dimethylpentane:
- From Tert-Amyl Chloride: Reacting tert-amyl chloride with propionaldehyde produces 3,3-dimethylpentan-2-ol, which can be dehydrated to yield 3,3-dimethylpent-2-ene. Subsequent hydrogenation results in 3,3-dimethylpentane and some by-products like 2,3-dimethylpentane .
- Cracking of Larger Alkanes: It can also be obtained through the thermal cracking of larger alkanes in petroleum refining processes.
Research indicates that 3,3-dimethylpentane interacts with various catalysts during reactions such as isomerization and hydrogenation. For instance, studies have shown that it isomerizes more rapidly than neopentane on oxygen-exposed carbides, suggesting unique reaction pathways that favor its transformation under specific conditions .
Several compounds share structural similarities with 3,3-dimethylpentane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Heptane | Straight-chain alkane; used as a reference standard for octane ratings. | |
| 2,2-Dimethylbutane | Another branched alkane; has different physical properties compared to 3,3-dimethylpentane. | |
| 2-Methylhexane | Isomeric form; exhibits distinct boiling and melting points due to branching differences. | |
| 2,3-Dimethylpentane | Structural isomer; has similar applications but different reactivity profiles. |
Uniqueness of 3,3-Dimethylpentane
What sets 3,3-dimethylpentane apart from these compounds is its specific branching at the third carbon atom which influences its boiling point and chemical reactivity patterns. Its unique structure leads to distinct physical properties and reactivity compared to straight-chain heptanes or other branched alkanes.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (52.17%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms




Flammable;Irritant;Health Hazard;Environmental Hazard








